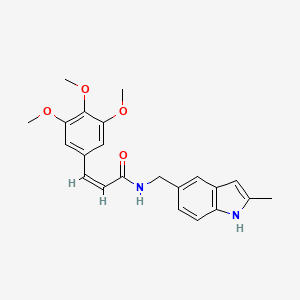
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structure combines an indole moiety with a trimethoxyphenyl group, which is known for its role in various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, bioactivity evaluations, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Indole Derivative : Starting from 2-methylindole.
- Acrylamide Formation : Reaction with appropriate acylating agents to form the acrylamide linkage.
- Trimethoxyphenyl Substitution : Introducing the 3-(3,4,5-trimethoxyphenyl) group through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis and G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Similar to colchicine's mechanism |
The compound was found to induce apoptosis in a dose-dependent manner and demonstrated significant inhibition of tubulin polymerization, suggesting it could be a lead for developing new antitumor agents .
Mechanistic Studies
Mechanistic studies indicate that this compound functions similarly to colchicine by binding to tubulin and preventing its polymerization into microtubules. This disruption is critical in cancer therapy as it halts cell division and promotes programmed cell death .
Case Studies
Several case studies have been conducted to evaluate the compound's biological activity:
- Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 0.52 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- MCF-7 and HT-29 Evaluation : In another study focusing on breast and colon cancer cell lines, the compound showed IC50 values indicating potent antiproliferative effects, making it a candidate for further development.
Properties
IUPAC Name |
(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14-9-17-10-16(5-7-18(17)24-14)13-23-21(25)8-6-15-11-19(26-2)22(28-4)20(12-15)27-3/h5-12,24H,13H2,1-4H3,(H,23,25)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFCFHULPSXOJR-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














